molecular formula C19H16N4O5 B2936170 Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate CAS No. 1797845-68-1

Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate

Cat. No.: B2936170
CAS No.: 1797845-68-1
M. Wt: 380.36
InChI Key: YBYLBZIPNBQDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H16N4O5 and its molecular weight is 380.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel Thrombin-Receptor Antagonists

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized for their potential as novel thrombin-receptor antagonists. These compounds, through systemic structural variations, have shown differentiation and proliferation effects on HL-60 cells and antiproliferatory activities against several cancer cell lines, suggesting their potential as lead compounds for further research (郭瓊文, 2006).

Antimicrobial Applications

Potential Antimicrobial Agents

New Quinazolines, synthesized from reactions involving Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have been screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents against various pathogens (N. Desai, P. N. Shihora, D. Moradia, 2007).

Chemical Synthesis Techniques

Alkenylation, Benzylation, and Alkylation Techniques

Ethyl oxazole-4-carboxylate was successfully alkenylated, benzylated, and alkylated, demonstrating the versatility of palladium-catalyzed reactions for modifying the oxazole ring, thus expanding the toolbox for organic synthesis (Cécile Verrier, C. Hoarau, F. Marsais, 2009).

Antitumor Activity

Development of Anti-PAR4 Agents

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives were synthesized and evaluated for their selective anti-PAR4 activity. These studies led to the identification of new compounds with potent antiplatelet activity, highlighting their potential in the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Antioxidative Effects

Protection Against Ethanol-Induced Oxidative Stress

Thiazolo[3,2-b]-1,2,4-triazoles demonstrated protective effects against ethanol-induced oxidative stress in mice, suggesting their utility in managing oxidative stress in an organ-selective manner (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Corrosion Inhibition

Oxazole Derivatives as Corrosion Inhibitors

Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate analogs were studied for their corrosion inhibition performance on mild steel, demonstrating the significance of oxazole derivatives in corrosion protection strategies (H. Rahmani et al., 2018).

Properties

IUPAC Name

ethyl 4-[[2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-2-27-18(26)13-3-5-14(6-4-13)21-17(25)15-11-28-19(22-15)23-16(24)12-7-9-20-10-8-12/h3-11H,2H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYLBZIPNBQDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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